2-Bromo-4-ethylbenzonitrile
Overview
Description
2-Bromo-4-ethylbenzonitrile is an organic compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It is a powder at room temperature and has a melting point of 42-44 degrees Celsius . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-4-ethylbenzonitrile typically involves the bromination of 4-ethylbenzonitrile. One common method is the reaction of 4-ethylbenzonitrile with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-ethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can yield 4-ethylbenzonitrile or other reduced products using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Bromo-4-ethylbenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Bromo-4-ethylbenzonitrile involves its interaction with biomolecules through free radical reactions. In the initiating step, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical. This radical removes a hydrogen atom to form succinimide, and the resulting compound reacts with N-bromosuccinimide to form this compound. The compound can inhibit or activate enzymes and alter gene expression by introducing a bromine atom at the benzylic position of target molecules.
Comparison with Similar Compounds
2-Bromo-4-ethylbenzonitrile can be compared with other similar compounds such as:
2-Bromo-4-methylbenzonitrile: Similar in structure but with a methyl group instead of an ethyl group.
4-Bromo-2-ethylbenzonitrile: The position of the bromine and ethyl groups are swapped, leading to different chemical properties and uses.
2-Chloro-4-ethylbenzonitrile:
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.
Properties
IUPAC Name |
2-bromo-4-ethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQVGEQFWXVFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310171 | |
Record name | 2-Bromo-4-ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38678-87-4 | |
Record name | 2-Bromo-4-ethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38678-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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